molecular formula C17H19FN2O3S B4190113 N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide

N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No. B4190113
M. Wt: 350.4 g/mol
InChI Key: MCCRNFXFYBTBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as FMMA, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. FMMA is a small molecule that belongs to the class of alanine derivatives and has a molecular weight of 383.47 g/mol.

Mechanism of Action

The mechanism of action of N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is not fully understood. However, it is believed that N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide exerts its effects by modulating various signaling pathways in cells. N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), which are involved in inflammation and cancer progression. N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and physiological effects:
N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide inhibits the growth of cancer cells and reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an excellent tool for studying intracellular signaling pathways. It is also relatively stable and can be stored for long periods without degradation. However, N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has some limitations. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has not been extensively studied in humans, and its safety and efficacy are not fully understood.

Future Directions

For N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide research include the development of N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide-based therapeutics, further studies to understand its mechanism of action, optimization of the synthesis method, and investigation of its safety and efficacy in humans.

Scientific Research Applications

N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has shown promising results in various scientific research applications. It has been extensively studied for its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(2-fluorophenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-12-8-10-14(11-9-12)20(24(3,22)23)13(2)17(21)19-16-7-5-4-6-15(16)18/h4-11,13H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCRNFXFYBTBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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